molecular formula C17H21N5O2S B2631564 N'-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1235352-05-2

N'-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2631564
CAS No.: 1235352-05-2
M. Wt: 359.45
InChI Key: LGFYRNVPKAZGQX-UHFFFAOYSA-N
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Description

N'-{[1-(Pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic small molecule characterized by a piperidine core substituted with a pyrimidin-2-yl group at the 1-position and a methyl-linked ethanediamide bridge. The ethanediamide moiety connects the piperidine scaffold to a thiophen-2-ylmethyl group. This compound’s structural uniqueness lies in its dual heterocyclic system (pyrimidine and thiophene) and the ethanediamide linker, which differentiates it from classical opioid analogs like fentanyl or its derivatives.

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c23-15(16(24)21-12-14-3-1-10-25-14)20-11-13-4-8-22(9-5-13)17-18-6-2-7-19-17/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFYRNVPKAZGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling with thiophene derivatives. Common reagents used in these reactions include bases like sodium hydride, solvents such as dimethylformamide, and catalysts like palladium on carbon. The reaction conditions often involve heating under reflux and inert atmosphere to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and advanced purification methods such as chromatography and crystallization ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N’-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Compound Molecular Weight Core Scaffold Key Substituents Pharmacological Notes
Target Compound ~361.4 g/mol* Piperidine Pyrimidin-2-yl, ethanediamide, thiophen-2-ylmethyl Hypothesized MOR affinity with potential antimicrobial activity
Beta-Hydroxythiofentanyl 358.50 g/mol Piperidine Thiophen-2-yl, hydroxyethyl, phenylpropionamide High MOR potency, rapid metabolism
Thiofentanyl 358.50 g/mol Piperidine Thiophen-2-ylethyl, phenylpropanamide Moderate MOR selectivity, shorter half-life
Carfentanil 394.52 g/mol Piperidine Phenethyl, phenylpropionamide, carboxylate Ultra-high MOR potency, veterinary use
W-18 410.27 g/mol Piperidylidene 4-Nitrophenylethyl, sulfonamide Low MOR activity, high toxicity

*Estimated based on formula C₁₇H₂₃N₅O₂S.

Key Observations :

  • The pyrimidine ring may enhance hydrogen bonding with MOR or antimicrobial targets, while the thiophene group increases lipophilicity, aiding membrane penetration .
  • Compared to fentanyl analogs, the absence of a phenethyl group (common in MOR agonists) suggests possible divergent receptor interactions or reduced abuse liability .

Biological Activity

N'-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C16H21N5OSC_{16}H_{21}N_{5}OS. It consists of a piperidine ring substituted with a pyrimidine moiety and a thiophene group, which are known to enhance biological activity through various mechanisms.

  • Inhibition of Protein Interactions : The compound has shown potential as an inhibitor of the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy. This interaction is pivotal for tumor evasion from immune surveillance.
  • Antiviral Activity : Preliminary studies indicate that similar compounds with piperidine and thiophene structures exhibit antiviral properties against HIV and other viruses by disrupting viral replication processes.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity TypeObservationsReference
PD-1/PD-L1 InhibitionIC50 value of 3.8 ± 0.3 nM; enhances immune activity
Antiviral ActivityEffective against HIV strains; EC50 values determined
CytotoxicityCC50 values indicate low toxicity in vitro
Selectivity IndexHigh selectivity index suggests favorable safety profile

Case Studies

  • Cancer Immunotherapy : In a study evaluating small-molecule inhibitors targeting PD-1/PD-L1, this compound demonstrated significant tumor growth inhibition in mouse models, suggesting its potential use in combination therapies for cancer treatment.
  • HIV Resistance : In vitro studies using MT-4 cells showed that the compound exhibits antiviral activity against wild-type HIV and several NNRTI-resistant strains. The selectivity index was favorable, indicating that it could be a candidate for further development as an anti-HIV agent.

Research Findings

Recent research has focused on optimizing the structure of compounds similar to this compound to improve their pharmacokinetic properties and reduce toxicity. Modifications in substituents have been shown to significantly affect both efficacy and safety profiles, emphasizing the importance of structure-activity relationships (SAR) in drug design.

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